molecular formula C8H8BrNO B3021573 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide CAS No. 158331-19-2

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide

Cat. No.: B3021573
CAS No.: 158331-19-2
M. Wt: 214.06 g/mol
InChI Key: CBRKAUGQPDSZPS-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound with the molecular formula C8H8BrNO It is a derivative of cyclopenta[b]pyridine, featuring a bromine atom at the 3-position and an oxide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide typically involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine followed by oxidation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 3-position.

For the oxidation step, various oxidizing agents can be employed, including hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The reaction conditions typically involve stirring the brominated intermediate with the oxidizing agent at a controlled temperature to achieve the desired 1-oxide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other functional groups.

    Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or organometallic reagents can be employed under appropriate conditions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide involves its interaction with specific molecular targets. The bromine atom and oxide group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the bromine and oxide groups, making it less reactive in certain chemical reactions.

    3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

    3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the oxide group, which can influence its chemical behavior and applications.

Uniqueness

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is unique due to the presence of both the bromine atom and the oxide group. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives. Additionally, the compound’s structural features make it a valuable scaffold for designing new molecules with specific biological activities.

Properties

IUPAC Name

3-bromo-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-4-6-2-1-3-8(6)10(11)5-7/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRKAUGQPDSZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)[N+](=CC(=C2)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467724
Record name 3-Bromo-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158331-19-2
Record name 3-Bromo-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-6,7-dihydro-5H-[1]pyrindine (4 gm) and 3-chloroperoxybenzoic acid (2 equiv.) in CHCl3 was refluxed for 3 hours. An additional equivalent of 3-chloroperoxybenzoic acid was added to the reaction and heating was continued for another hour. The reaction was then cooled to 0° C., filtered, and extracted into CH2Cl2 from 1:1 saturated NaHCO3 /NaHCO3 (using caution), dried over Na2SO4, filtered, and evaporated. The residue was chromatographed on silica gel using 10:1 hexane/ethyl acetate to remove remaining starting material, ethyl acetate to remove 3-chloroperoxybenzoic acid residues, and then 10% MeOH/CH2Cl2 to elute the final compound. The product yield was 2 gm. 1H NMR(CDCl3): d 8.20 (s, 1 H), 7.25 (s, 1 H), 3.10 (m, 4 H), 2.20 (m, 2 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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